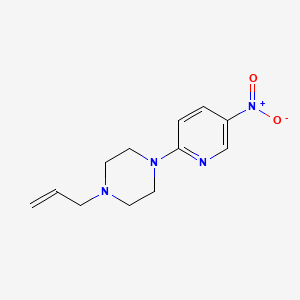![molecular formula C7H5ClN2O B1512126 4-Chloro-5-methylfuro[2,3-D]pyrimidine CAS No. 1321618-96-5](/img/structure/B1512126.png)
4-Chloro-5-methylfuro[2,3-D]pyrimidine
Overview
Description
4-Chloro-5-methylfuro[2,3-D]pyrimidine is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. This compound is characterized by its chloro and methyl groups attached to the furo[2,3-D]pyrimidine ring structure. It is a solid substance with a boiling point of 257.6°C at 760 mmHg.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylfuro[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of this compound with suitable reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methylfuro[2,3-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-methylfuro[2,3-D]pyrimidine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to understand the interactions of furo[2,3-D]pyrimidine derivatives with biological targets.
Medicine: It may serve as a precursor or intermediate in the development of pharmaceuticals.
Industry: The compound can be utilized in the production of materials with specific chemical properties.
Mechanism of Action
4-Chloro-5-methylfuro[2,3-D]pyrimidine is similar to other furo[2,3-D]pyrimidine derivatives, such as 4-chlorofuro[2,3-D]pyrimidine and 5-methylfuro[2,3-D]pyrimidine. its unique combination of chloro and methyl groups distinguishes it from these compounds, potentially leading to different chemical and biological properties.
Comparison with Similar Compounds
4-Chlorofuro[2,3-D]pyrimidine
5-Methylfuro[2,3-D]pyrimidine
4-Methylfuro[2,3-D]pyrimidine
This comprehensive overview provides a detailed understanding of 4-Chloro-5-methylfuro[2,3-D]pyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-5-methylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWBKSZFUCZYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1512065.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, 8-methyl-](/img/structure/B1512075.png)
![(3-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1512076.png)


![Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1512084.png)
